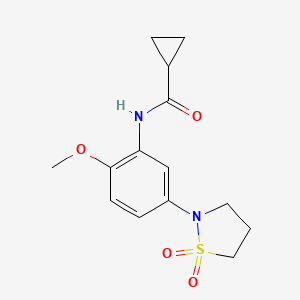

3-Fluoro-3-(3-fluorophenyl)azetidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Fluoro-3-(3-fluorophenyl)azetidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated azetidines and their synthesis, which can provide insights into the properties and potential synthesis routes for the compound . Azetidines are a class of four-membered heterocyclic compounds containing a nitrogen atom, and the introduction of fluorine atoms can significantly alter their chemical and physical properties, making them of interest in medicinal chemistry and drug design .

Synthesis Analysis

The synthesis of fluorinated azetidines typically involves the functionalization of alkenyl azides followed by cyclization. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid, a related compound, was achieved through bromofluorination of a precursor amine, followed by reduction and cyclization . Similarly, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines involved bromofluorination of alkenyl azides, reduction to the corresponding amines, and subsequent cyclization . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring, which can be substituted with various functional groups. The presence of fluorine atoms can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The crystal structure analysis of a related compound, 1,3-dipentafluorophenyl-2,2,2,4,4,4-hexazido-1,3-diaza-2,4-diphosphetidine, provides insights into the bond situation and the influence of substituents on the azetidine ring .

Chemical Reactions Analysis

Fluorinated azetidines can participate in a variety of chemical reactions. For example, the synthesis of 3-fluoroazetidinecarboxylic acids involved the use of hydroxyazetidine analogues that are not susceptible to aldol cleavage, which is a common reaction pathway for azetidines . The reactivity of dichloroazetidines with bases was investigated, yielding products through ring contraction or hydrolysis, depending on the conditions . These studies suggest that the introduction of fluorine atoms can alter the reactivity of azetidines and may prevent certain degradation pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated azetidines are influenced by the presence of fluorine, which is highly electronegative and can increase the lipophilicity of the molecule. This can affect the compound's solubility, boiling point, and stability. The synthesis of 3'-fluoro-2',3'-dideoxy-5-chlorouridine, a fluorinated nucleoside analogue, demonstrated potent and selective inhibition of HIV-1 replication, highlighting the potential biological activity of fluorinated compounds . The photostability and fluorescence of aziridinyl fluorophores were also enhanced by the presence of fluorine, which could be relevant for the development of fluorescent probes .

科学的研究の応用

PET Imaging Ligand : A derivative of azetidine, specifically 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), was identified as a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. It showed promising properties for PET (Positron Emission Tomography) imaging of central nAChRs, a potential application in neurological research (Doll et al., 1999).

Antioxidant Activity : Research on azetidine derivatives, including those with 3-fluorophenyl groups, indicated moderate to significant antioxidant effects compared to ascorbic acid. This finding suggests potential applications in developing medicinal agents with antioxidant properties (Nagavolu et al., 2017).

Inhibitor of Cholesterol Absorption : An azetidine compound, SCH 58235, was identified as a potent inhibitor of intestinal cholesterol absorption, showcasing the potential of azetidine derivatives in cholesterol management (Rosenblum et al., 1998).

Antimicrobial Activity : New derivatives of pyridine containing substituted phenyl azetidine-2-ones were found to exhibit mild to moderate antimicrobial activity, suggesting their use in developing new antibiotics (Rani & Reddy, 2018).

Molecular Structure Analysis : The crystal structure of ezetimibe, which includes an azetidine component, was studied to understand its role in lowering cholesterol levels by inhibiting its absorption in the human intestine (Brüning et al., 2010).

Ion Transport in Plants : Azetidine 2-carboxylic acid, a related compound, was used to study the relationship between protein synthesis and ion transport in barley roots, indicating potential agricultural applications (Pitman et al., 1977).

Synthesis of Fluorinated Compounds : Research on the synthesis of 3'-fluoro-3'-deoxythymidine highlighted the methodology for incorporating fluorine atoms into azetidine derivatives, which could be significant in drug development (Wilson et al., 1991).

Neurokinin-1 Receptor Antagonist : A study on an orally active neurokinin-1 receptor antagonist involving azetidine demonstrated its efficacy in pre-clinical tests for potential applications in treating emesis and depression (Harrison et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

Similar compounds such as 3-fluoroazetidine hydrochloride have been used in the preparation of fluorinated lysine derivatives as dipeptidyl peptidase iv inhibitors . This suggests that the compound might interact with enzymes like dipeptidyl peptidase IV.

Mode of Action

If it acts similarly to 3-Fluoroazetidine hydrochloride, it might inhibit the activity of enzymes like dipeptidyl peptidase IV .

Biochemical Pathways

If it acts as a dipeptidyl peptidase iv inhibitor, it could potentially affect the metabolism of peptides and proteins in the body .

Result of Action

If it acts as a dipeptidyl peptidase IV inhibitor, it could potentially affect the metabolism of peptides and proteins in the body .

特性

IUPAC Name |

3-fluoro-3-(3-fluorophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXDBWRQTWXPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC(=CC=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

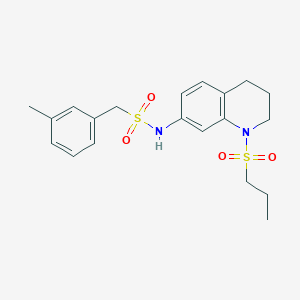

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)

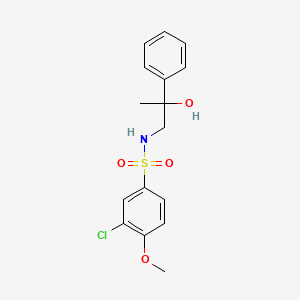

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)

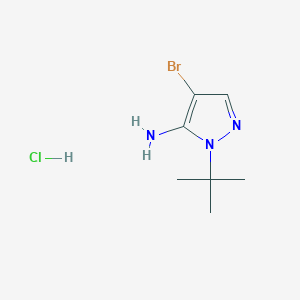

![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)

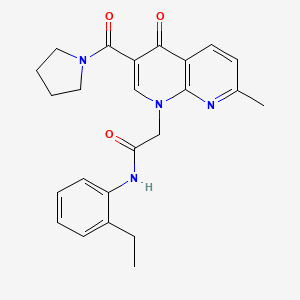

![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)